7H-Pyrano[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
254-69-3 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7H-pyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2 |
InChI Key |
HFXRMQZCAIBURX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CN=CN=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies for 7h Pyrano 2,3 D Pyrimidine and Its Derivatives
Classical Synthetic Approaches to the 7H-Pyrano[2,3-d]pyrimidine Core
Classical methods for constructing the this compound skeleton have traditionally relied on well-established organic reactions, providing a robust foundation for accessing a diverse range of derivatives.
Multi-component Cyclocondensation Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, adhering to the principles of atom economy and procedural simplicity. jmaterenvironsci.comtandfonline.com The synthesis of the this compound core is frequently achieved through a one-pot condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a derivative of barbituric acid. rsc.orgsciforum.net
The general mechanism for these reactions often involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound. mdpi.com This is followed by a Michael addition of the barbituric acid derivative to the resulting α,β-unsaturated intermediate, and subsequent intramolecular cyclization and dehydration to form the fused pyran ring. rsc.orgmdpi.com A variety of catalysts have been employed to facilitate these transformations, including basic catalysts like triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO), as well as Lewis acids. jmaterenvironsci.comrsc.org For instance, indium(III) chloride has been shown to be an effective catalyst for the domino Knoevenagel/hetero-Diels-Alder reaction of 1,3-dimethyl barbituric acid, an aromatic aldehyde, and ethyl vinyl ether or 2,3-dihydrofuran, affording pyrano[2,3-d]pyrimidine derivatives in high yields. nih.gov
Table 1: Examples of Catalysts in Multi-component Synthesis of 7H-Pyrano[2,3-d]pyrimidines
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Indium(III) chloride (1 mol%) | 1,3-Dimethylbarbituric acid, 4-Nitrobenzaldehyde, Ethyl vinyl ether | Acetonitrile:Water (3:1) | Room Temperature | 99 | nih.gov |
| Triethylamine | Thiophen-2-carbaldehyde, Malononitrile, Barbituric acid | Water:Ethanol (B145695) (1:1) | Reflux | Not specified | rsc.org |
| DABCO | Aromatic aldehydes, Active methylene compounds, Barbituric acid | Aqueous ethanol | Room Temperature | High | researchgate.net |
| Sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) | Malononitrile, Aromatic aldehydes, Barbituric acid derivatives | Solvent-free | Room Temperature | High | nih.gov |
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Aromatic aldehydes, Malononitrile, Barbituric acid | Aqueous medium | Ultrasonic irradiation | Not specified | jmaterenvironsci.com |
Annulation Strategies Involving Pre-formed Pyrimidine (B1678525) Rings
Another significant approach to the synthesis of pyrano[2,3-d]pyrimidines involves the construction of the pyran ring onto a pre-existing pyrimidine scaffold. This strategy is particularly useful for creating specific substitution patterns on the pyrimidine moiety.
One common method involves using functionalized pyrimidines, such as those with amino or chloro substituents, which can undergo cyclization reactions to form the fused pyran ring. mdpi.comnuph.edu.ua For example, 4-aminopyrimidine (B60600) derivatives bearing a carbon-based functional group at the C5 position can be used as precursors. mdpi.com These precursors can be synthesized from the corresponding 4-chloropyrimidines via nucleophilic substitution. mdpi.com
A notable example is the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally related to pyrano[2,3-d]pyrimidines, starting from a preformed 4-amino-5-bromopyrimidine. mdpi.com Although this specific example leads to a pyridone ring, the general principle of annulation onto a pyrimidine core is applicable to the synthesis of the pyran ring as well. The versatility of this approach allows for the introduction of a wide array of functional groups onto the final heterocyclic system. nuph.edu.ua
Reactions Utilizing Active Methylene Compounds
Active methylene compounds are crucial reagents in the synthesis of the this compound core, primarily in the context of multi-component reactions. jmaterenvironsci.comsmolecule.com The high reactivity of the methylene protons in compounds like malononitrile and ethyl cyanoacetate (B8463686) allows for key carbon-carbon bond-forming steps. rsc.orgnih.gov
The synthesis typically begins with a Knoevenagel condensation, where the active methylene compound reacts with an aldehyde to form a reactive α,β-unsaturated system, often referred to as a Michael acceptor. mdpi.comsmolecule.com This intermediate then undergoes a Michael addition reaction with a nucleophile, such as the enol form of barbituric acid or its derivatives. mdpi.com The final step is an intramolecular cyclization that forms the pyran ring of the this compound structure. rsc.orgmdpi.com
The choice of the active methylene compound can influence the final structure of the product. For instance, the use of malononitrile leads to derivatives with an amino group at the 7-position and a cyano group at the 6-position of the pyrano[2,3-d]pyrimidine core. nih.gov The reaction conditions, including the catalyst and solvent, play a significant role in the efficiency and outcome of the synthesis. jmaterenvironsci.comnih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. For the synthesis of 7H-pyrano[2,3-d]pyrimidines, this has led to the exploration of catalyst-free, solvent-free, and aqueous media-based protocols. jmaterenvironsci.com
Catalyst-Free and Solvent-Free Methodologies
To address the environmental concerns associated with traditional organic solvents and catalysts, catalyst-free and solvent-free synthetic routes have been developed. These methods often utilize alternative energy sources like microwave irradiation or mechanochemical techniques such as ball-milling to promote the reaction. mdpi.comnih.gov
One approach involves the one-pot, three-component reaction of aryl aldehydes, malononitrile, and barbituric acid derivatives under microwave irradiation without a catalyst. nih.gov This method significantly reduces reaction times from hours to minutes and provides excellent yields. nih.gov Another solvent-free method employs mechanochemical ball-milling of the neat reactants, leading to quantitative yields of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones without the need for a catalyst or solvent-consuming workup. mdpi.com The reaction is believed to proceed through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com Ethylene (B1197577) glycol has also been used as a recyclable reaction medium for the catalyst-free synthesis of these scaffolds. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Catalyst-Free Synthesis
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional (Room Temp) | Room Temperature | 2-7 h | 67-82 | nih.gov |
| Conventional (Heating) | 48 | 2-6 h | 69-86 | nih.gov |
| Conventional (Heating) | 60 | 1-4 h | 71-87 | nih.gov |
| Microwave Irradiation | Not specified | 3-6 min | 78-94 | nih.gov |
Aqueous Media Synthesis Protocols
Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. jmaterenvironsci.com Several protocols have been established for the synthesis of 7H-pyrano[2,3-d]pyrimidines in aqueous media. These reactions are often facilitated by organocatalysts or are performed under catalyst-free conditions. smolecule.combohrium.com
The use of magnetized deionized water as a solvent has been shown to promote the one-pot multicomponent synthesis of pyrano[2,3-d]pyrimidines under catalyst-free conditions, resulting in high to excellent yields and short reaction times. bohrium.com Other approaches utilize catalysts that are effective in water, such as tetrabutylammonium (B224687) bromide (TBAB) or sodium acetate (B1210297) in an aqueous ethanol mixture. jmaterenvironsci.com The synthesis of pyrano[2,3-d]pyrimidine derivatives has also been achieved using ceric ammonium nitrate (CAN) as a catalyst in an aqueous medium under ultrasonic irradiation. jmaterenvironsci.com Furthermore, a simple and clean synthesis involves the reaction of aromatic aldehydes, malononitrile, and 2-amino-4,6-dihydroxypyrimidine (B16511) in water at 80 °C in the presence of benzyltrimethyl ammonium bromide, offering high yields and simple work-up procedures. sioc-journal.cn Even without any catalyst, the reaction between 1,3-dimethyl barbituric acid, an aromatic aldehyde, and ethyl vinyl ether/2,3-dihydrofuran can proceed in aqueous media, although with comparatively lower yields than the catalyzed version. nih.gov
Nanocatalyst-Mediated Synthetic Transformations
The use of nanocatalysts in organic synthesis offers several advantages, including high surface area-to-volume ratio, enhanced catalytic activity, and ease of recovery and reusability. Various nanocatalysts have been successfully employed for the synthesis of this compound derivatives, typically through one-pot, multi-component reactions.
A versatile and clean method for synthesizing pyrano[2,3-d]pyrimidine derivatives involves the one-pot three-component condensation of an aldehyde (like p-chlorobenzaldehyde), thiobarbituric acid, and malononitrile. researchgate.net This reaction has been effectively catalyzed by various nanostructure catalysts such as iron(II,III) oxide (Fe3O4), zinc oxide (ZnO), and manganese(II,III) oxide (Mn3O4). researchgate.netijprajournal.com These catalysts are not only efficient but can also be easily recovered using an external magnet and reused for multiple cycles with consistent activity. researchgate.netsemanticscholar.org For instance, using these nanocatalysts in ethanol under heating conditions has yielded the desired products. researchgate.net
Another notable nanocatalyst is SBA-Pr-SO3H, a sulfonic acid-functionalized mesoporous silica. It has been used to catalyze the reaction between barbituric acid, malononitrile, and various aromatic aldehydes under solvent-free conditions, leading to high yields of pyrano[2,3-d]pyrimidine diones. ijprajournal.comsmolecule.com
The application of a novel magnetic nanocatalyst, Fe3O4@SiO2@Pr-NH2@DAP, has also been reported for the synthesis of pyranothiazolopyrimidines, a related class of compounds, highlighting the versatility of magnetic nanocatalysts in constructing fused pyrimidine systems. nih.gov
Table 1: Nanocatalyst-Mediated Synthesis of this compound Derivatives
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Fe3O4, ZnO, or Mn3O4 | p-Chlorobenzaldehyde, Thiobarbituric Acid, Malononitrile | Ethanol, Heat | ~88% | researchgate.net |
| SBA-Pr-SO3H | Aromatic Aldehydes, Barbituric Acid, Malononitrile | Solvent-free | High | ijprajournal.comsmolecule.com |
| Fe3O4@SiO2@Pr-NH2@DAP | 4-Chloro-benzaldehyde, Heterocyclic 1,3-dione, Malononitrile | Solvent-free, 80 °C | 95% | nih.gov |
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. Several small organic molecules have been utilized to promote the synthesis of 7H-pyrano[2,3-d]pyrimidines.
L-proline has been effectively used as a catalyst in aqueous media for the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives from aromatic aldehydes, malononitrile, and barbituric acid or thiobarbituric acid. tandfonline.com Zn[(L)proline]2 has also been reported as an efficient catalyst for a similar transformation. tandfonline.comnih.gov
1,4-Diazabicyclo[2.2.2]octane (DABCO), a tertiary amine, has been employed as a base catalyst for the one-pot, three-component condensation of aromatic aldehydes, active methylene compounds, and barbituric acid in aqueous ethanol at room temperature. tandfonline.comresearchgate.net This method is noted for its simplicity, mild reaction conditions, and high yields. researchgate.net The use of triethylamine, another basic organocatalyst, has also been documented in the synthesis of hexahydro-2H-pyrano[2,3-d]pyrimidines. rsc.org
Piperidine has been utilized in a catalyst- and solvent-free synthesis of pyrano[2,3-d]pyrimidines, showcasing a highly efficient and environmentally friendly approach.
Table 2: Organocatalytic Synthesis of this compound Derivatives
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| L-Proline | Aromatic Aldehydes, Malononitrile, Barbituric Acid/Thiobarbituric Acid | Aqueous media | High | tandfonline.com |
| DABCO | Aromatic Aldehydes, Active Methylene Compounds, Barbituric Acid | Aqueous ethanol, Room temperature | High | tandfonline.comresearchgate.net |
| Triethylamine | Benzaldehyde (B42025), Malononitrile/Ethyl Cyanoacetate, N,N-diaryl-thiobarbituric acids | Ethanol | Reasonable | rsc.org |
Miscellaneous Green Catalysts
A variety of other catalysts that align with the principles of green chemistry have been explored for the synthesis of the this compound scaffold.
Cerium(IV) ammonium nitrate (CAN) has been demonstrated as an efficient and eco-friendly catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4,7-triones. tandfonline.comrsc.org The reaction proceeds smoothly in an aqueous medium under sonication, offering a green alternative to conventional methods. tandfonline.com
Sodium acetate, an inexpensive and readily available salt, has also found application as a catalyst in these syntheses.
Furthermore, innovative and sustainable catalysts derived from agro-waste, such as Water Extract Lemon Fruit Shell Ash (WELFSA), have been successfully used. tandfonline.comtandfonline.com The synthesis of pyrano[2,3-d]pyrimidine-2,4,7-triones from aromatic aldehydes, barbituric acid, and Meldrum's acid was efficiently carried out using WELFSA under ultrasound irradiation at room temperature. tandfonline.comtandfonline.com This approach is notable for its high yields, simple reaction conditions, and lack of need for chromatographic purification. tandfonline.comtandfonline.com A similar catalyst derived from orange fruit shell ash (WEOFSA) has been used in microwave-assisted syntheses. researchgate.net
Advanced Synthetic Techniques for this compound Scaffolds
To accelerate reaction rates, improve yields, and often enable reactions under milder conditions, advanced energy sources like microwave and ultrasound have been widely adopted in the synthesis of this compound derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has proven to be a highly effective technique for the rapid and efficient synthesis of 7H-pyrano[2,3-d]pyrimidines. smolecule.com This method often leads to significantly reduced reaction times and higher yields compared to conventional heating methods. nih.gov
A one-pot, three-component condensation of benzaldehyde derivatives, methyl cyanoacetate, and thiobarbituric acid in water has been successfully carried out under microwave irradiation without the need for a catalyst. nih.gov This approach offers high yields (78–94%) in very short reaction times (3–6 minutes). nih.gov Similarly, the synthesis of pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines has been achieved through a microwave-assisted, three-component cyclocondensation in the solid state. researchgate.net
Another facile microwave-assisted synthesis involves the reaction of 4-arylmethylene-2-phenyloxazol-5(4H)-ones with pyrimidine-4,6-diol in ethylene glycol, demonstrating the broad applicability of this technique. wiley.com The use of microwave irradiation with catalysts like K2CO3 or greener catalysts derived from agro-waste, such as WEOFSA, has also been reported to be effective. researchgate.net
Derivatization and Further Structural Modifications of the this compound Scaffold
The core this compound structure serves as a versatile template for further chemical modifications to generate a diverse library of compounds for various applications. These modifications can be crucial for modulating the biological activity of the resulting molecules.
The reactivity of the pyrano[2,3-d]pyrimidine system allows for various transformations. For instance, the introduction of different substituents on the aromatic ring of the 5-aryl group is a common strategy to explore structure-activity relationships. This is typically achieved by using a variety of substituted aromatic aldehydes in the initial multicomponent reaction. ijprajournal.com
Further reactions can be performed on the synthesized pyrano[2,3-d]pyrimidine core. For example, nucleophilic substitution reactions can be carried out on appropriately functionalized derivatives. Cyclization reactions under acidic or basic conditions can lead to the formation of more complex, fused polyheterocyclic systems. researchgate.netsmolecule.com The amino group often present at the 7-position is a key handle for further derivatization, allowing for the introduction of a wide range of functionalities.
Introduction of Diverse Functional Groups and Substituents
The introduction of a wide array of functional groups and substituents onto the this compound scaffold is a key strategy for modulating its chemical and biological properties. A predominant method for achieving this structural diversity is through one-pot, multi-component reactions (MCRs). smolecule.comjmaterenvironsci.com These reactions are highly efficient, often involving the condensation of an aromatic aldehyde, an active methylene compound like malononitrile, and a derivative of barbituric acid. jmaterenvironsci.comnih.gov The choice of the aromatic aldehyde, in particular, serves as a primary route to introduce varied aryl substituents onto the pyran ring of the final molecule. nih.gov
A notable example is the indium(III) chloride-catalyzed multi-component domino reaction. nih.govbeilstein-journals.org This reaction proceeds via a Knoevenagel condensation followed by a hetero-Diels-Alder reaction. nih.govbeilstein-journals.org By reacting various aromatic aldehydes with 1,3-dimethyl barbituric acid and ethyl vinyl ether, researchers have synthesized a range of 5-aryl-substituted pyrano[2,3-d]pyrimidine derivatives in excellent yields. nih.gov The reaction has been shown to be effective for aldehydes carrying both electron-donating and electron-withdrawing groups, highlighting its versatility. nih.gov
The table below details the synthesis of various substituted pyrano[2,3-d]pyrimidines using this domino reaction, showcasing the diversity of functional groups that can be introduced.
Table 1: Synthesis of Substituted 5-Aryl-pyrano[2,3-d]pyrimidines via Indium-Catalyzed Domino Reaction nih.gov
| Entry | Aldehyde Substituent (R) | Product | Yield (%) |
| 1 | C₆H₅ | 5-Phenyl-1,3-dimethyl-1,5,6,7-tetrahydro-4H-pyrano[2,3-d]pyrimidine-2,4-dione | 99 |
| 2 | 4-ClC₆H₄ | 5-(4-Chlorophenyl)-1,3-dimethyl-1,5,6,7-tetrahydro-4H-pyrano[2,3-d]pyrimidine-2,4-dione | 95 |
| 3 | 4-MeOC₆H₄ | 5-(4-Methoxyphenyl)-1,3-dimethyl-1,5,6,7-tetrahydro-4H-pyrano[2,3-d]pyrimidine-2,4-dione | 96 |
| 4 | 4-NO₂C₆H₄ | 5-(4-Nitrophenyl)-1,3-dimethyl-1,5,6,7-tetrahydro-4H-pyrano[2,3-d]pyrimidine-2,4-dione | 92 |
| 5 | 3-NO₂C₆H₄ | 5-(3-Nitrophenyl)-1,3-dimethyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-2,4-dione | 94 |
| 6 | 2-Furyl | 5-(2-Furyl)-1,3-dimethyl-1,5,6,7-tetrahydro-4H-pyrano[2,3-d]pyrimidine-2,4-dione | 85 |
| 7 | 2-Thienyl | 5-(2-Thienyl)-1,3-dimethyl-1,5,6,7-tetrahydro-4H-pyrano[2,3-d]pyrimidine-2,4-dione | 88 |
Beyond the C5 position, other parts of the heterocycle can be functionalized. For instance, in the related 7H-pyrrolo[2,3-d]pyrimidine system, substituents are introduced at the N-7 position through nucleophilic substitution reactions with alkyl bromides or tosylates under basic conditions. nih.gov Similar strategies can be envisioned for the N-H groups within the pyrano[2,3-d]pyrimidine core.
Fusion with Additional Heterocyclic Moieties (e.g., Dipyrimidines, Pyrazoles)
The this compound framework serves as a versatile building block for the construction of more complex, polycyclic heterocyclic systems. By fusing additional rings, such as pyrazole (B372694) or another pyrimidine ring, novel scaffolds with distinct properties can be generated. nih.govrsc.org
Fusion with Pyrazoles
The synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidines demonstrates the fusion of a pyrazole ring to the pyran portion of the scaffold. nih.govresearchgate.net One reported method utilizes 6-amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a key precursor. nih.gov This starting material, which already contains the fused pyran-pyrazole system, undergoes cyclization reactions to form the third, pyrimidine ring, resulting in the final tricyclic product. nih.gov For example, treatment of the precursor with acetic anhydride (B1165640) or formamide (B127407) leads to the formation of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives. nih.gov
Table 2: Synthesis of Fused Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine Derivatives nih.gov
| Precursor | Reagent | Resulting Fused Heterocycle |
| 6-Amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Acetic Anhydride | 3,7-Dimethyl-4-(4-nitrophenyl)-2,4-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine |
| 6-Amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Formamide | 7-Amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine |
Fusion with Pyrimidines (Dipyrimidines)
Fusing a second pyrimidine ring to the pyrano[2,3-d]pyrimidine core results in the formation of pyrano[2,3-d:5,6-d']dipyrimidine systems. rsc.org A synthetic approach to these molecules starts with a pre-formed pyrano[2,3-d]pyrimidine derivative, specifically 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile. rsc.org This compound is reacted with thiourea (B124793) in a basic solution. The reaction causes the annulation of a new pyrimidine ring onto the pyran ring of the starting material, yielding the target dipyrimidine structure. rsc.org This method provides a direct route to complex fused systems from readily accessible pyranopyrimidine precursors. rsc.orgresearchgate.net
Table 3: Synthesis of a Fused Pyrano[2,3-d:5,6-d']dipyrimidine Derivative rsc.org
| Starting Material | Reagent | Resulting Fused Heterocycle |
| 7-Amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile | Thiourea / Sodium Hydroxide | 4-Amino-2-mercapto-10-(thiophen-2-yl)-6H-pyrano[2,3-d:5,6-d']dipyrimidine-7,9(8H,10H)dione |
Structure Activity Relationship Sar Studies of 7h Pyrano 2,3 D Pyrimidine Analogues
Impact of Positional and Substituent Variations on Biological Activity
The biological activity of 7H-Pyrano[2,3-d]pyrimidine derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. Research into their anticancer and enzyme-inhibitory properties has highlighted several key trends.
For instance, in a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues evaluated for Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, the introduction of a fused heterocycle ring system was shown to enhance potency. This suggests that extending the heterocyclic system can lead to more favorable interactions within the enzyme's active site. rsc.org Furthermore, the presence of a hydrophobic substituent on the ring was found to be favorable for activity, likely due to interactions with hydrophobic regions of the enzyme. rsc.org
In studies examining the cytotoxic activity of pyrano[2,3-d]pyrimidine derivatives against various cancer cell lines, specific substitutions have been identified as particularly effective. One study found that a derivative bearing a 2-methoxypyridin-4-yl group exhibited potent and selective cytotoxicity against KB, A549, and HepG2 cell lines. researchgate.net In contrast, compounds with thiophen-3-yl and 5-bromofuran-2-yl groups showed high cytotoxic selectivity for A549 and HepG2 cancer cells. researchgate.net This highlights the importance of the electronic and steric properties of the substituent in determining both the potency and the selectivity profile of the compounds.
Computational analyses on other series have indicated that both electron-donating groups (like hydroxyl, methoxy, and bromine) and electron-withdrawing groups (like nitro) on a phenyl ring attached to the pyrano[2,3-d]pyrimidine skeleton can positively influence antimicrobial activity, suggesting that electronic effects play a crucial role in modulating the biological action of these compounds. researchgate.net
Elucidation of Key Structural Features Essential for Potency and Selectivity
The core this compound scaffold, particularly the pyrano[2,3-d]pyrimidine-2,4-dione variant, is a crucial feature for potent biological activity, especially in the context of enzyme inhibition. rsc.org This structural motif is considered important for establishing key interactions with amino acid residues in the active site of target enzymes. rsc.org
Key structural features essential for potency and selectivity can be summarized as:
The Fused Ring System: The pyrano[2,3-d]pyrimidine 2,4-dione scaffold itself is fundamental. Molecular docking studies show this core structure occupies specific sites in the target enzyme, forming critical hydrogen bonds. For example, in PARP-1, the carbonyl groups and the NH of the pyrimidine (B1678525) ring are involved in characteristic hydrogen bonding with residues like Ser904 and Gly863. rsc.orgnih.gov
Annulation of Additional Rings: The addition of a fused heterocyclic ring to the pyrano[2,3-d]pyrimidine core has been shown to greatly enhance inhibitory activity. rsc.org This extension of the molecule allows for extra interactions within the enzyme, leading to a significant boost in potency. rsc.orgnih.gov
Specific Aryl/Heteroaryl Groups: The type of aryl or heteroaryl substituent can dictate the potency and selectivity of the compound against different cell lines. For example, a 2-methoxypyridin-4-yl group conferred high potency against multiple cancer cell lines, indicating that specific electronic and structural features of this group are optimal for cytotoxic activity. researchgate.net
SAR in Kinase Inhibition (e.g., Tyrosine Kinases, Mps1, PI3K, CDK, PAK4, c-Met, NIK, COX-2)
Based on a review of the available scientific literature, there are no significant structure-activity relationship studies specifically detailing the inhibitory activity of this compound analogues against the listed kinases (Tyrosine Kinases, Mps1, PI3K, CDK, PAK4, c-Met, NIK, COX-2). While related fused pyrimidine scaffolds such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) are widely reported as kinase inhibitors, the research on the pyrano- variant in this specific context is not prominent in the searched literature. One study noted that a specific pyrano[2,3-d]pyrimidine derivative exhibited significant interactions with the ATP binding sites of CDK2/cyclin A and CDK5/p25 in a computational assessment. researchgate.net However, a comprehensive SAR study for this class of compounds as kinase inhibitors is not available in the provided search results.
SAR in Other Enzyme and Receptor Modulation (e.g., PARP-1, DHFR, PDE, Urease, Adenosine (B11128) Receptors)
While SAR data for this compound analogues is limited for many targets, extensive research has been conducted on their role as PARP-1 inhibitors.
PARP-1 Inhibition
A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues has been identified as potent inhibitors of PARP-1. rsc.orgnih.gov The SAR for these compounds is well-defined. The central pyrano[2,3-d]pyrimidine 2,4-dione scaffold is crucial for interacting with the nicotinamide (B372718) (NI) site of the enzyme. rsc.org
The most significant finding from these studies is that the fusion of an additional heterocycle onto the core structure dramatically increases potency. rsc.org For instance, compounds S2 and S7 , which incorporate an extra fused heterocyclic ring, demonstrated higher potency than the reference drug Olaparib. rsc.orgnih.gov In contrast, compounds lacking this additional ring, such as S1 , S6 , and S9 , showed the least potency. rsc.org This indicates that extending the planar aromatic system allows for enhanced π-π stacking interactions with key residues like Tyr907 and His862 in the PARP-1 active site.
| Compound | Key Structural Feature | PARP-1 IC₅₀ (nM) |
|---|---|---|
| S1 | Pyrano[2,3-d]pyrimidine-2,4-dione core | 114 ± 1.05 |
| S2 | Fused Triazole Ring | 4.06 ± 0.18 |
| S7 | Fused Pyrimidine Ring | 3.61 ± 0.15 |
| S9 | Pyrano[2,3-d]pyrimidine-2,4-dione core | 98.6 ± 1.01 |
| Olaparib (Reference) | Reference Drug | 5.77 |
DHFR, PDE, Urease, and Adenosine Receptor Modulation
A review of the current scientific literature did not yield specific SAR studies for this compound derivatives as modulators of Dihydrofolate Reductase (DHFR), Phosphodiesterase (PDE), Urease, or Adenosine Receptors. These targets are more commonly associated with other fused pyrimidine scaffolds.
Mechanistic Investigations of 7h Pyrano 2,3 D Pyrimidine Interactions with Biological Targets
Identification and Validation of Specific Molecular Targets
Research has identified several key intracellular proteins as specific molecular targets for derivatives of 7H-pyrano[2,3-d]pyrimidine. These targets are often crucial for cancer cell survival and proliferation, making them attractive for therapeutic intervention.
Notably, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) . rsc.orgrsc.orgrsc.org PARP-1 is a critical enzyme involved in DNA repair mechanisms within cells. rsc.orgrsc.org Its inhibition can lead to genomic instability and cell death, particularly in cancer cells with existing DNA repair defects. rsc.orgrsc.orgrsc.org Specific compounds, S2 and S7, from this series demonstrated higher potency against PARP-1 than the reference inhibitor, Olaparib. rsc.orgrsc.org
Other molecular targets for pyrano[2,3-d]pyrimidine derivatives include cyclin-dependent kinases (CDKs) . researchgate.net One particular derivative, compound 7f, was examined for its binding affinity against CDKs, which are key regulators of the cell cycle. researchgate.net Furthermore, fused chromenopyrimidine derivatives, which contain the pyrano[2,3-d]pyrimidine core structure, have been shown to target the anti-apoptotic proteins Bcl-2 and Mcl-1 , which are central to the regulation of programmed cell death. nih.gov
| Derivative Class | Specific Compound(s) | Molecular Target | Inhibitory Activity (IC50) |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine-2,4-dione | S2 | PARP-1 | 4.06 ± 0.18 nM |
| Pyrano[2,3-d]pyrimidine-2,4-dione | S7 | PARP-1 | 3.61 ± 0.15 nM |
| Pyrano[2,3-d]pyrimidine | 7f | CDK2/cyclin A, CDK5/p25 | Binding ability confirmed |
| Benzo[h]chromeno[2,3-d]pyrimidine | 3a, 4a | Bcl-2, Mcl-1 | Inhibitory characteristics confirmed |
Elucidation of Enzyme-Inhibitor Binding Modes
Understanding how these compounds bind to their targets is crucial for explaining their inhibitory activity and for guiding the design of more potent and selective molecules. Molecular docking studies have provided significant insights into these binding modes.
Derivatives of pyrano[2,3-d]pyrimidine primarily function through direct inhibition at the enzyme's active site. Molecular docking studies of pyrano[2,3-d]pyrimidine-2,4-dione analogues with PARP-1 revealed that the scaffold occupies the nicotinamide-binding site of the enzyme. rsc.orgrsc.org The binding is stabilized by key interactions with amino acid residues in the active site. For instance, all tested compounds formed two characteristic hydrogen bonds with the backbone of Gly863 and another hydrogen bond with the side chain of Ser904 . rsc.org Additionally, π-π stacking interactions with Tyr907 and His862 were observed, further anchoring the inhibitor within the active site. rsc.org These interactions mimic those of the reference inhibitor Olaparib, confirming active site-directed inhibition. rsc.org
For kinase targets, a common mechanism of inhibition is competition with the endogenous ligand, adenosine (B11128) triphosphate (ATP). The investigation of pyrano[2,3-d]pyrimidine derivative 7f showed that it exhibited significant interactions with residues within the ATP binding sites of CDK2/cyclin A and CDK5/p25. researchgate.net This mode of interaction strongly suggests an ATP-competitive inhibition mechanism, whereby the compound occupies the same pocket as ATP, preventing the kinase from performing its phosphorylation function, which is essential for cell cycle progression. researchgate.net
Modulation of Intracellular Signaling Pathways and Cascades
By engaging with their specific molecular targets, this compound derivatives can significantly modulate key intracellular signaling pathways.
The inhibition of PARP-1 by pyrano[2,3-d]pyrimidine-2,4-diones directly interferes with the DNA damage response (DDR) pathway. rsc.orgrsc.orgrsc.org PARP-1 acts as a sensor for DNA damage; its inhibition compromises the cell's ability to repair single-strand breaks, which can lead to the formation of more lethal double-strand breaks during replication, ultimately triggering cell death. rsc.org
Similarly, the targeting of anti-apoptotic proteins Bcl-2 and Mcl-1 by chromenopyrimidine derivatives directly modulates the intrinsic apoptosis pathway . nih.gov These proteins normally prevent the release of cytochrome c from the mitochondria. Their inhibition by the pyrano[2,3-d]pyrimidine-containing compounds disrupts this protective function, leading to the activation of the caspase cascade and the induction of programmed cell death. nih.gov
Cellular Responses Triggered by this compound Derivatives (e.g., Cell Cycle Arrest, Apoptosis Induction)
The molecular interactions and pathway modulations described above culminate in distinct cellular responses, primarily the inhibition of cell proliferation through cell cycle arrest and the induction of apoptosis.
Several studies have demonstrated the potent cytotoxic activity of these compounds against a range of human cancer cell lines. rsc.orgresearchgate.net For example, compound 7f was found to be the most potent cytotoxic agent among a series of tested pyrano[2,3-d]pyrimidines, with IC50 values of 1.99 ± 0.22 μM against KB (epidermoid carcinoma) and 0.90 ± 0.09 μM against A549 (non-small cell lung cancer) cell lines. researchgate.net Further mechanistic studies on this compound revealed that it could arrest the cell cycle of A549 cells at the S phase and effectively induce apoptosis . researchgate.net
Likewise, the PARP-1 inhibiting pyrano[2,3-d]pyrimidine-2,4-dione derivatives showed significant anti-proliferative activity. rsc.orgrsc.org Compounds S7 and S8, for instance, displayed high cytotoxicity against the MCF-7 breast cancer cell line with IC50 values of 1.28 ± 1.12 μM and 0.66 ± 0.05 μM, respectively. rsc.orgrsc.org Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives also demonstrated the ability to cause complete cell death in multiple cancer cell lines, a response attributed to their role in inducing apoptosis. nih.gov
| Compound | Cancer Cell Line | Cellular Response | Cytotoxicity (IC50) |
|---|---|---|---|
| 7f | A549 (Lung) | S phase cell cycle arrest, Apoptosis | 0.90 ± 0.09 μM |
| 7f | KB (Epidermoid) | Cytotoxicity | 1.99 ± 0.22 μM |
| S2 | MCF-7 (Breast) | Cytotoxicity | 2.65 ± 0.05 μM |
| S7 | MCF-7 (Breast) | Cytotoxicity | 1.28 ± 1.12 μM |
| S8 | MCF-7 (Breast) | Cytotoxicity | 0.66 ± 0.05 μM |
| S8 | HCT116 (Colon) | Cytotoxicity | 2.76 ± 0.06 μM |
| 3a | Various | Apoptosis, Lethal to 9 cell lines | Not specified |
| 4a | Various | Apoptosis, Lethal to 7 cell lines | Not specified |
Computational and Theoretical Studies on 7h Pyrano 2,3 D Pyrimidine
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of novel ligands, such as derivatives of 7H-Pyrano[2,3-d]pyrimidine, within the active site of a target protein.
Research has shown that pyrano[2,3-d]pyrimidine derivatives have been designed and evaluated as potential inhibitors for a variety of protein targets. For instance, a series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and subjected to molecular docking studies to investigate their interactions with the Poly(ADP-ribose) polymerase-1 (PARP-1) enzyme. rsc.org The docking results supported the in vitro findings, indicating that these compounds could effectively bind to the catalytic domain of PARP-1. rsc.org
Similarly, derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been studied as inhibitors of p21-activated kinase 4 (PAK4). nih.govnih.gov Docking simulations, performed with software like AutoDock Vina, revealed that these inhibitors form key interactions, such as double hydrogen bonds with Leu398 and single hydrogen bonds with Glu396 and Asp444 in the PAK4 active site. nih.gov These studies help to qualitatively understand the enzyme-inhibitor binding patterns, although they often treat the protein as a rigid structure. nih.gov Further docking studies on this scaffold have explored its potential as Focal Adhesion Kinase (FAK) inhibitors, supporting the design of new anticancer agents. nih.gov
The insights gained from these simulations are critical for structure-based drug design, allowing for the optimization of ligand affinity and selectivity. The interactions typically observed include hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex.
Table 1: Examples of Molecular Docking Studies on Pyrano[2,3-d]pyrimidine and Related Scaffolds
| Scaffold | Target Protein | Key Interactions Noted | Software/Tool Used | Reference |
|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Interactions with the catalytic domain | Not Specified | rsc.org |
| 7H-pyrrolo[2,3-d]pyrimidine | PAK4 | Hydrogen bonds with Leu398, Glu396, Asp444 | AutoDock Vina | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | FAK | Hydrogen bonding and hydrophobic interactions | Not Specified | nih.govnih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the conformational stability of the complex and to refine the binding modes predicted by docking.
For derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold, MD simulations have been employed to investigate the inhibitory mechanisms against targets like PAK4. nih.gov These simulations can reveal how the protein conformation adjusts to accommodate different inhibitors and provide a more accurate, quantitative measure of binding free energy. nih.gov By analyzing the trajectory of the simulation, researchers can study the flexibility of the protein and the stability of crucial interactions, such as hydrogen bonds, throughout the simulation period. nih.gov
In a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives as human thymidylate synthase inhibitors, MD simulations were performed for 1000 nanoseconds to validate the efficacy of the designed molecules. nih.gov These simulations, along with principal component analysis and binding free energy calculations, confirmed the stability of the ligand-protein interactions. nih.gov Such analyses are vital for confirming that the docked conformation is energetically favorable and likely to be maintained in a dynamic physiological environment.
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Properties and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine various molecular properties.
A study on pyrano[2,3-d]pyrimidine derivatives utilized ab initio calculations at the HF/6-31G(d,p) level to investigate geometric optimization, thermodynamic parameters, and conformational dynamics. researchgate.net These calculations can determine parameters such as total energies, zero-point vibrational energies, and bond lengths and angles, offering a detailed picture of the molecule's structure and energy landscape. researchgate.net
Furthermore, these computational methods can be used to study the electronic absorption spectra of pyrimidine (B1678525) derivatives, providing a theoretical basis for the experimentally observed spectral properties. researchgate.net For the related pyrano[2,3-c]pyrazole scaffold, DFT calculations have been used in conjunction with other in silico studies to further investigate the physicochemical features of potential inhibitors. mdpi.com The data from these quantum chemical studies are invaluable for understanding the intrinsic properties of the this compound core, which influences its reactivity and interactions with biological targets.
Table 2: Ab Initio Calculation Data for a Pyrano[2,3-d]pyrimidine Derivative
| Parameter | Value |
|---|---|
| Method | HF/6-31G//HF/6-31G |
| Total Energy (Hartree) | -1306.0560486 |
| Enthalpy (Hartree) | -1305.635936 |
| Zero-Point Vibrational Energy (kcal/mol) | 248.80895 |
Data derived from a specific derivative (2a) as reported in the source. researchgate.net
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (e.g., ADMET aspects)
The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a standard practice to filter out compounds with unfavorable profiles early in the drug discovery pipeline.
For pyrano[2,3-d]pyrimidine derivatives, ADMET properties have been predicted using software such as Accelrys Discovery Studio. rsc.orgnih.govresearchgate.net These predictions often involve calculating properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for cytochrome P450 inhibition. rsc.org One study presented the results as an ADMET plot, a 2D graph using calculated properties like 2D polar surface area (PSA_2D) and the logarithm of the partition coefficient (AlogP98) to visualize the drug-likeness of the compounds. rsc.org
Similarly, for the related 7H-pyrrolo[2,3-d]pyrimidine scaffold, the pkCSM protocol has been used to evaluate the ADMET profile of newly synthesized compounds. nih.gov These studies often check for adherence to Lipinski's rule of five, which helps predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov Predictions indicated good intestinal absorption, low permeability through the blood-brain barrier, and metabolism by major enzymes like CYP2D6 and CYP3A4. nih.gov
Table 3: Predicted In Silico ADMET Properties for Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Adherence to Lipinski's Rule | Intestinal Absorption | Blood-Brain Barrier Permeability | Metabolism Prediction | Reference |
|---|---|---|---|---|---|
| Series 5 compounds | Yes | Good potential | Low | Involves CYP2D6 and CYP3A4 | nih.gov |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done through either structure-based methods (like docking) or ligand-based methods, which use the knowledge of known active molecules.
In a study focused on designing novel inhibitors for human thymidylate synthase, a virtual screening of a pyrido[2,3-d]pyrimidine database was performed. nih.gov This approach led to the design of a library of 42 molecules, from which four lead candidates were identified based on superior docking scores and interactions with the catalytic site compared to a standard drug. nih.gov This demonstrates the power of virtual screening to efficiently identify promising lead compounds from a vast chemical space.
Ligand-based drug design, on the other hand, relies on the principle that molecules with similar structures are likely to have similar biological activities. While not explicitly detailed for this compound in the provided context, this approach is often used in conjunction with structure-based methods. It involves creating pharmacophore models or quantitative structure-activity relationship (QSAR) models based on a set of known active compounds to guide the design of new, more potent analogues.
Biological Applications and Pharmacological Potential of 7h Pyrano 2,3 D Pyrimidine Derivatives
Research in Anticancer and Antitumor Activity
The development of novel anticancer agents is a primary focus of research involving 7H-pyrano[2,3-d]pyrimidine derivatives. These compounds have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines, operating through various mechanisms of action, including the inhibition of key oncogenic pathways.
In vitro Efficacy against Various Human Cancer Cell Lines
Numerous studies have documented the potent in vitro cytotoxic activity of this compound derivatives against a panel of human cancer cell lines. These investigations are crucial for the initial screening and identification of promising anticancer candidates. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter evaluated in these studies.
Derivatives have shown notable efficacy against lung (A549), cervical (HeLa), breast (MCF-7), colon (HCT116, SW620), and liver (HepG2) cancer cell lines. For instance, certain novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have exhibited potent cytotoxic activity against MCF-7, HeLa, HepG2, and A549 cell lines. nih.gov One particular compound from this series demonstrated IC50 values of 0.48 ± 0.11 μM against MCF-7 cells and 0.74 ± 0.13 μM against HeLa cells. nih.gov
Furthermore, a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues showed high cytotoxicity against MCF-7 and HCT116 cell lines. mdpi.comnih.gov One compound, in particular, displayed remarkable cell growth inhibition against MCF-7 and HCT116 with IC50 values of 0.66 ± 0.05 μM and 2.76 ± 0.06 μM, respectively. mdpi.comnih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety have shown potent cytotoxicity to A549, HCT116, and MCF-7 cell lines, with one derivative exhibiting IC50 values of 2.79, 6.69, and 4.21 x 10-3 μM, respectively. researchgate.net
While extensive data exists for the cell lines mentioned above, research is ongoing to determine the efficacy of this compound derivatives against other cancer cell lines such as prostate (PC-3), pancreatic (CFPAC-1), colon (SW620), breast (SKBR-3), and colon adenocarcinoma (Caco-2). Studies on related pyrimidine (B1678525) structures have shown activity against SW620 and PC-3 cell lines, suggesting a promising avenue for future investigation of pyrano[2,3-d]pyrimidine derivatives. nih.govmdpi.com
Interactive Data Table: In vitro Cytotoxicity of this compound Derivatives
| Compound Type | Cell Line | IC50 (µM) |
| Pyrano[2,3-d]pyrimidine-2,4-dione S8 | MCF-7 | 0.66 |
| Pyrano[2,3-d]pyrimidine-2,4-dione S8 | HCT116 | 2.76 |
| Thieno[2,3-d]pyrimidine 1e | A549 | 0.00279 |
| Thieno[2,3-d]pyrimidine 1e | HCT116 | 0.00669 |
| Thieno[2,3-d]pyrimidine 1e | MCF-7 | 0.00421 |
| 2-amino-4-aryl-pyrimidine of ursolic acid 7b | MCF-7 | 0.48 |
| 2-amino-4-aryl-pyrimidine of ursolic acid 7b | HeLa | 0.74 |
| Pyrido[2,3-d]pyrimidine-6-carbonitrile 3k | SW620 | 12.5 |
| Pyrido[2,3-d]pyrimidine-6-carbonitrile 4a | SW620 | 6.9 |
Specificity Towards Oncogenic Pathways
The anticancer activity of this compound derivatives is often linked to their ability to selectively inhibit key signaling pathways that are dysregulated in cancer cells.
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy. While direct studies on this compound derivatives are emerging, related pyrimidine-based compounds have been identified as potent dual PI3K/mTOR inhibitors. nih.govresearchgate.net For example, PF-04691502, a 2-amino-8-substituted-pyrido[2,3-d]pyrimidin-7(8H)-one, inhibits both PI3K and mTOR, leading to the suppression of downstream effectors. nih.gov This suggests that the this compound scaffold could be a valuable template for designing novel PI3K/mTOR inhibitors.
c-Met Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and metastasis. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers. The closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop selective c-Met inhibitors. This indicates a strong potential for this compound derivatives to also function as c-Met inhibitors.
Mps1 Pathway: Monopolar spindle 1 (Mps1) is a key kinase in the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. Inhibition of Mps1 can lead to mitotic arrest and apoptosis in cancer cells. A new class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure has been designed and synthesized. nih.govnih.gov One such inhibitor demonstrated a potent Mps1 inhibitory activity with an IC50 of 29 nM and impeded the proliferation of breast cancer cell lines. nih.govnih.gov This highlights the potential of the broader pyrimidine-fused heterocyclic family, including 7H-pyrano[2,3-d]pyrimidines, as a source of Mps1 inhibitors.
Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition
Certain this compound derivatives have been investigated for their anti-inflammatory properties, with a key mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has house-keeping functions.
Several pyrimidine derivatives have demonstrated high selectivity towards COX-2. bsu.edu.eg In one study, two out of four tested pyrimidine derivatives showed a higher affinity for the COX-2 isoform over COX-1, with IC50 values for COX-2 inhibition comparable to the reference drug meloxicam. bsu.edu.eg Another study on pyrazolopyrimidine derivatives identified compounds that were potent and selective ligands against COX-2, with inhibition percentages up to 79.6% at a concentration of 2 µM. The anti-inflammatory potential of these compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay.
Antimicrobial, Antibacterial, and Antifungal Potentials
The this compound scaffold has been a fruitful source of compounds with a broad spectrum of antimicrobial activity. researchgate.netresearchgate.netmdpi.com Derivatives have been synthesized and tested against various strains of bacteria and fungi, demonstrating their potential as novel anti-infective agents.
Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives showed that some compounds had the best activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL. nih.gov Similarly, novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have shown significant inhibitory effects against bacteria with MIC values in the range of 4–20 μmol/L. nih.gov
In the realm of antifungal activity, these derivatives have also shown promise. The aforementioned pyrrolo[2,3-d]pyrimidine derivatives exhibited excellent activity against Candida albicans, with MIC values ranging from 0.31-0.62 mg/mL, which was better than the standard drug fluconazole (B54011). nih.gov Another study found that a particular 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivative was more potent than fluconazole against Candida albicans and Ganoderma lucidum. nih.gov
Antiviral Applications
The structural similarity of the this compound core to purine (B94841) nucleosides suggests its potential as a scaffold for the development of antiviral agents. mdpi.com Research in this area has explored the efficacy of these derivatives against a variety of viruses.
Recent studies have highlighted the potential of pyrano[2,3-c]pyrazole derivatives, a related class of compounds, as inhibitors of human coronavirus 229E (HCoV-229E). nih.govnih.gov Several compounds in this series demonstrated significant antiviral action during the replication phase of the virus. nih.gov One compound, in particular, showed a high selectivity index and spectacular inhibitory capacity against HCoV-229E. nih.gov These compounds are thought to exert their antiviral effect by inhibiting the viral main protease (Mpro), an enzyme essential for viral replication. nih.govnih.gov Furthermore, pyrano[2,3-c]pyrazoles have also shown virucidal efficacy against the herpes simplex virus type 1 (HSV-1). nih.gov These findings underscore the potential of the broader pyranopyrimidine scaffold in the design of novel antiviral drugs.
Other Emerging Pharmacological Activities
Beyond the well-established anticancer, anti-inflammatory, and antimicrobial activities, derivatives of the this compound scaffold are being explored for a variety of other pharmacological applications.
Kinase Inhibition: The structural resemblance to ATP makes these compounds prime candidates for kinase inhibitors. researchgate.net A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were identified as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors, with one compound showing an IC50 value of 3.5 nM. HPK1 is a negative regulator of T-cell signaling, making its inhibitors promising for cancer immunotherapy.
STAT6 Inhibition: Signal transducer and activator of transcription 6 (STAT6) is a key transcription factor in the IL-4 signaling pathway, which is crucial for the Th2 immune response involved in allergic conditions. A 7H-pyrrolo[2,3-d]pyrimidine derivative has been identified as a potent STAT6 inhibitor, suggesting its potential as a therapeutic agent for asthma and other allergic diseases.
Acetylcholinesterase Inhibition: Some pyrano[2,3-d]pyrimidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This line of research could lead to the development of new treatments for neurological disorders such as Alzheimer's disease.
Anti-neurodegenerative Agents
Neurodegenerative diseases like Alzheimer's and Parkinson's are a major focus of current research, and pyrimidine-based compounds have emerged as promising candidates for developing new therapeutic agents. researchgate.netdoaj.org Derivatives of the pyrimidine scaffold are being investigated for their ability to inhibit key enzymes and pathways implicated in the progression of these disorders.
One of the primary strategies in Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE). A series of substituted pyrimidine derivatives were synthesized and evaluated for their potential as anti-Alzheimer's agents. nih.gov Among them, compound N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (referred to as 5b or SP-2) showed a significant anti-Alzheimer's profile, comparable to the standard drug donepezil. nih.gov Molecular docking studies suggest that this compound interacts with the acetylcholinesterase enzyme in a manner similar to donepezil. nih.gov
Furthermore, researchers are exploring multi-target-directed ligands (MTDLs) that can address the complex pathology of Alzheimer's disease. researchgate.net Pyrido[3,2-d]pyrimidine derivatives have been designed as multi-targeting agents, with one compound, N²-isopropyl-N⁴-phenethylpyrido[3,2-d]pyrimidine-2,4-diamine (10b), exhibiting good anti-Aβ activity, dual cholinesterase (ChE) inhibition, and iron-chelating properties. researchgate.net This multi-faceted approach is considered a promising strategy for developing more effective treatments for Alzheimer's. researchgate.net
| Compound Name | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b/SP-2) | Acetylcholinesterase (AChE) Inhibition | Displayed an excellent anti-Alzheimer's profile, comparable to donepezil. | nih.gov |
| N²-isopropyl-N⁴-phenethylpyrido[3,2-d]pyrimidine-2,4-diamine (10b) | Multi-target (Anti-Aβ, ChE inhibition, iron chelation) | Exhibited good anti-Aβ activity (Aβ40 IC50 = 1.1 μM) and dual ChE inhibition. | researchgate.net |
Antihypertensive Agents
Derivatives of pyrimidine have been extensively studied for their potential to lower blood pressure. nih.govmdpi.com These compounds often act as bioisosteres of nifedipine, a well-known calcium channel blocker used to treat hypertension. mdpi.com
A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated for antihypertensive activity. nih.gov Notably, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) was found to lower blood pressure in a gradual and sustained manner in spontaneously hypertensive rats. nih.gov Another study focused on 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, identifying several compounds that showed antihypertensive activity at oral doses. nih.gov These compounds were found to be effective in renal hypertensive rats and exhibited alpha-adrenoceptor blocking effects. nih.gov
Research into novel pyrimidine derivatives has identified compounds that act as calcium channel blockers. iaea.orgresearchgate.net Certain derivatives exhibited relaxation of rabbit aortae in the range of 74.4% to 89.2%, which was comparable to or better than nifedipine. researchgate.net One compound was also shown to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS). iaea.orgresearchgate.net
| Compound Name/Series | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine (36) | Not specified | Gradual and sustained blood pressure reduction in spontaneously hypertensive rats. | nih.gov |
| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives | Alpha-adrenoceptor blocking | Effective in renal hypertensive rats at oral doses of 3 and 10 mg/kg. | nih.gov |
| Novel achiral pyrimidine derivatives | Calcium channel blockade, eNOS activation | Showed a decrease in mean arterial blood pressure ranging from 51.4 to 78.2 mmHg in rabbits. Exhibited relaxation of rabbit aortae up to 89.2%. | iaea.orgresearchgate.net |
Cardiotonic Agents
Certain pyrimidine derivatives have been investigated for their positive inotropic (cardiotonic) effects, which involve increasing the force of muscular contraction. A novel series of 2-methylpyrimidones were synthesized and evaluated for this activity. nih.gov
The primary mechanism of action for these compounds appears to be the inhibition of cardiac phosphodiesterase (PDE)-Fr. III. nih.gov Several of the synthesized agents produced increases in ventricular contractility with relatively minor changes in heart rate. nih.gov The most potent analogues were evaluated in vivo and their effects on left ventricular dP/dt were compared with milrinone, a known cardiotonic agent. nih.gov These findings suggest that the pyrimidine scaffold can be a basis for developing new agents to support heart function.
| Compound Series | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 2-methylpyrimidones | Inhibition of cardiac phosphodiesterase (PDE)-Fr. III | Demonstrated positive inotropic effects with varying degrees of vasodilator effects. The most potent analogues were found to be potent inhibitors of PDE-Fr. III. | nih.gov |
Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial drugs. nih.gov Pyrimidine and its fused heterocyclic derivatives have shown promise as potential antimalarial agents. ekb.egresearchgate.net These compounds often target essential parasite enzymes that are distinct from their human counterparts.
One key target is dihydrofolate reductase (Pf-DHFR), an enzyme crucial for the parasite's DNA synthesis. nih.gov A series of 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives were synthesized and screened for their activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Several compounds, particularly those with 4-methyl piperazine (B1678402) substitutions, showed significant antimalarial activity. nih.gov
Another promising target is the family of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are vital for the parasite's life cycle. nih.govnih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed as inhibitors of PfCDPK4 and PfCDPK1. nih.gov In vitro testing revealed that several of these compounds displayed promising inhibitory activity against either PfCDPK4 (with IC₅₀ values ranging from 0.210 to 0.530 μM) or PfCDPK1 (IC₅₀ = 0.589 μM). nih.gov
| Compound Series/Derivative | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 4-amino benzoic acid (PABA)-substituted pyrimidines | P. falciparum dihydrofolate reductase (Pf-DHFR) | IC₅₀ values ranged from 5.26–106.76 µg/ml for 3D7 strain and 4.71–112.98 µg/ml for Dd2 strain. | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amines | P. falciparum calcium-dependent protein kinases (PfCDPK1 & PfCDPK4) | IC₅₀ values of 0.210-0.530 μM against PfCDPK4 and 0.589 μM against PfCDPK1 for the most promising compounds. | nih.gov |
Urease Inhibitory Activity
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. brieflands.com Inhibition of this enzyme is a therapeutic strategy for treating related gastrointestinal and urinary tract disorders. nih.gov Pyrano[2,3-d]pyrimidine derivatives have been identified as potential urease inhibitors. nih.gov
Studies on pyrano[2,3-d]pyrimidine dione (B5365651) derivatives have shown that the presence of hydrophobic substituents on the phenyl ring can lead to high inhibitory values. nih.gov Conversely, electron-withdrawing groups on the phenyl ring tend to decrease inhibitory activity. nih.gov In a separate study, spiro-pyrimidinethiones and spiro-pyrimidinones linked to barbituric acid were synthesized and tested for their urease inhibitory activity. brieflands.comnih.govresearchgate.net Several of these compounds showed significant inhibition of jack bean urease, with the enhanced potency attributed to the additional barbiturate (B1230296) moiety. nih.gov Molecular docking studies suggest that these inhibitors interact with the nickel ions in the active site of the urease enzyme. researchgate.net
| Compound Series | Key Structural Features for Activity | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine diones | Hydrophobic substituents on the phenyl ring enhance activity. | Inhibition of urease enzyme. | nih.gov |
| Spiro-pyrimidinethiones/Spiro-pyrimidinones-barbituric acid derivatives | Presence of the barbiturate moiety enhances potency. | Interaction with the nickel ions in the urease active site. | brieflands.comnih.govresearchgate.net |
Advanced Characterization Techniques in 7h Pyrano 2,3 D Pyrimidine Research
Comprehensive Spectroscopic Analysis for Structural Elucidation
Spectroscopic methodologies are fundamental to the characterization of 7H-Pyrano[2,3-d]pyrimidine derivatives, offering detailed insights into their molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used in concert to confirm the identity and purity of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the electronic environment of magnetically active nuclei.
1H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a series of synthesized 7-amino-6-cyano-5-(aryl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones, the chemical shifts of the protons can be observed at specific ranges. The amino group (NH2) protons typically appear as a singlet, while the NH protons of the pyrimidine (B1678525) ring also present as singlets at distinct chemical shifts. The methine proton (CH) of the pyran ring and the aromatic protons (ArH) resonate in their characteristic regions.
13C NMR: Carbon NMR is crucial for determining the number and types of carbon atoms in a molecule. In derivatives of this compound, the carbon signals for the pyran, pyrimidine, and any substituent groups can be assigned based on their chemical shifts. For example, the carbonyl carbons (C=O) of the pyrimidine ring are typically observed in the downfield region of the spectrum.
15N NMR: While less common, 15N NMR spectroscopy can provide valuable information about the nitrogen atoms within the pyrimidine ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and local electronic environment. For pyrimidine and its derivatives, 15N NMR studies can help in understanding tautomeric equilibria and protonation sites. researchgate.netmdpi.commdpi.com Although specific 15N NMR data for this compound were not prevalent in the surveyed literature, the technique remains a potent tool for in-depth structural analysis of this class of compounds.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectra of this compound derivatives exhibit characteristic absorption bands corresponding to specific vibrational modes. For example, the presence of amino (NH2) and imino (NH) groups is indicated by stretching vibrations in the region of 3100-3500 cm-1. Carbonyl (C=O) groups show strong absorptions around 1650-1750 cm-1, and the nitrile (CN) group, if present, has a characteristic absorption near 2200 cm-1.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
The following tables summarize representative spectroscopic data for a selection of substituted this compound derivatives found in the literature.
Table 1: Representative 1H NMR Spectral Data for Substituted this compound Derivatives.
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) |
| 7-Amino-6-cyano-5-(3-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | CDCl3 | CH3 | 2.47 (s, 3H) |
| CH | 4.13 (s, 1H) | ||
| ArH & NH2 | 6.95-7.17 (m, 6H) | ||
| NH | 11.09 (s, 1H) | ||
| NH | 12.00 (s, 1H) | ||
| 7-Amino-6-cyano-5-(3-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | CDCl3 | OCH3 | 3.35 (s, 3H) |
| CH | 4.16 (s, 1H) | ||
| ArH | 6.96-7.78 (m, 4H) | ||
| NH2 | 8.48 (s, 2H) | ||
| NH | 11.03 (s, 1H) | ||
| NH | 11.77 (s, 1H) |
Table 2: Representative IR Spectral Data for Substituted this compound Derivatives.
| Compound/Derivative | Functional Group | Wavenumber (νmax, cm-1) |
| 7-Amino-6-cyano-5-(3-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | NH2 | 3411, 3320 |
| CN | 2961, 2740 | |
| C=O | 1733, 1700 | |
| 7-Amino-6-cyano-5-(3-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | NH2 | 3183, 2834 |
| CN | 2246, 2200 | |
| C=O | 1690, 1538 |
Table 3: Representative Mass Spectrometry Data for Substituted this compound Derivatives.
| Compound/Derivative | Ionization Mode | [M]+ (m/z) |
| 7-Amino-6-cyano-5-(3-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | ESI | 296 |
| 7-Amino-6-cyano-5-(3-methoxyphenyl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | ESI | 312 |
X-ray Crystallography for Determination of Solid-State Molecular Structures
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions in the solid state.
For the this compound series of compounds, single-crystal X-ray diffraction studies have been instrumental in confirming the fused-ring system's geometry and the stereochemistry of various substituents. The resulting crystal structures offer valuable insights into the planarity of the heterocyclic core and the orientation of appended functional groups. This information is crucial for understanding structure-activity relationships, particularly in the context of medicinal chemistry where the precise shape of a molecule dictates its biological activity.
While obtaining suitable single crystals for X-ray analysis can be a challenge, the structural data derived from these experiments are invaluable for validating the structures proposed by spectroscopic methods and for computational modeling studies. The Cambridge Structural Database (CSD) serves as a repository for such crystallographic data, allowing researchers to compare and analyze the solid-state structures of related compounds.
Conclusion and Future Perspectives in 7h Pyrano 2,3 D Pyrimidine Research
Synthesis of Key Research Findings and Contributions
Research into 7H-pyrano[2,3-d]pyrimidine and its derivatives has yielded significant findings, primarily centered on the synthesis of novel compounds and the evaluation of their biological activities. A major contribution has been the development of efficient synthetic methodologies, particularly one-pot, multi-component reactions (MCRs). These MCRs, often utilizing various aldehydes, malononitrile (B47326), and barbituric acid or its thio-analogue, provide a straightforward and atom-economical route to a diverse range of pyrano[2,3-d]pyrimidine derivatives. nih.govresearchgate.net Green chemistry approaches have also been successfully applied, employing environmentally benign catalysts like nano-silica, nih.gov various metal oxide nanoparticles, researchgate.netnih.gov and organocatalysts, often in aqueous or solvent-free conditions. nih.govresearchgate.net
The primary contribution of this research field lies in the discovery of the broad biological spectrum of this scaffold. Derivatives of pyrano[2,3-d]pyrimidine have demonstrated significant potential across several therapeutic areas:
Antitumor Activity: Numerous studies have reported the potent anticancer properties of these compounds. They have been shown to act as inhibitors of crucial cancer-related enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), with some derivatives exhibiting higher potency than the reference drug Olaparib. rsc.org The cytotoxicity of these compounds has been demonstrated against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2). rsc.orgresearchgate.net
Anti-inflammatory Effects: Certain pyrano[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory activities, highlighting another potential therapeutic application for this versatile scaffold. researchgate.netnih.gov
Enzyme Inhibition: Beyond PARP-1, these compounds have shown inhibitory activity against other enzymes, such as urease. nih.gov This suggests that the scaffold can be tailored to target a variety of enzymatic active sites.
The structure-activity relationship (SAR) studies have been crucial, indicating that the biological potency can be significantly influenced by the nature and position of substituents on the pyrano[2,3-d]pyrimidine core. nih.govrsc.org For instance, the presence of specific hydrophobic groups or additional fused heterocyclic rings can enhance the inhibitory activity of the compounds. nih.govrsc.org
| Compound | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| S2 and S7 Analogues | PARP-1 Inhibition | Showed higher potency (IC50 = 4.06 nM and 3.61 nM, respectively) than the reference drug Olaparib (IC50 = 5.77 nM). | rsc.org |
| Compound S8 | Antiproliferative Activity | Exhibited the highest cell growth inhibition against MCF-7 and HCT116 cancer cell lines. | rsc.org |
| Various Derivatives | Urease Inhibition | Compounds with hydrophobic substitutes on the phenyl ring showed good inhibitory activity (IC50 range: 19.45-279.14 μM). | nih.gov |
| Compounds 9 and 16 | Antitumor Activity | Demonstrated higher cytotoxicity against HCT-116, HepG-2, and PC-3 cell lines than the standard drug doxorubicin. | researchgate.net |
Challenges and Opportunities in this compound-Based Drug Discovery
Despite the promising results, the journey of a this compound-based compound from laboratory synthesis to clinical application is fraught with challenges. A primary hurdle is achieving high target specificity and selectivity to minimize off-target effects. While many derivatives show potent in vitro activity, translating this potency into in vivo efficacy and favorable pharmacokinetic profiles remains a significant challenge. Issues such as poor solubility, metabolic instability, and the need for improved drug delivery mechanisms must be addressed.
However, these challenges present numerous opportunities for innovation. There is a vast, unexplored chemical space around the this compound scaffold. The opportunity lies in creating large, diverse chemical libraries through combinatorial chemistry and advanced synthetic methods. researchgate.net This will enable high-throughput screening against a wider range of biological targets. The scaffold's proven ability to interact with various enzymes, such as kinases and polymerases, opens up opportunities to design inhibitors for newly validated targets in diseases like cancer, viral infections, and inflammatory disorders. rsc.orgresearchgate.netmdpi.com
Furthermore, the rise of personalized medicine offers an opportunity to develop highly specific inhibitors for particular disease subtypes. By leveraging molecular docking and computational modeling, researchers can design derivatives with optimized binding interactions for specific enzyme isoforms or mutant proteins, potentially leading to more effective and less toxic therapies. nih.govrsc.org There is also a significant opportunity in exploring the scaffold's potential in areas beyond oncology, such as in developing novel antiviral or antimicrobial agents. researchgate.netmdpi.com
Future Directions in Synthetic Innovation and Biological Exploration of the Scaffold
The future of this compound research will likely be driven by advancements in both synthetic chemistry and biological understanding.
Synthetic Innovation: Future synthetic strategies will continue to focus on green and sustainable chemistry. This includes the development of novel, reusable catalysts, the use of safer solvent systems, and the refinement of MCRs to achieve higher yields and greater molecular complexity in fewer steps. nih.govresearchgate.netnih.gov The development of asymmetric synthesis methods to produce enantiomerically pure pyrano[2,3-d]pyrimidine derivatives will be crucial, as different stereoisomers often exhibit distinct biological activities and toxicological profiles. Furthermore, the application of flow chemistry could enable more controlled, scalable, and efficient production of these compounds.
Biological Exploration: Future biological exploration should aim to broaden the scope of therapeutic targets. While much of the focus has been on cancer, the structural similarity of the scaffold to purines suggests potential applications in antiviral and metabolic diseases. researchgate.netresearchgate.net Advanced screening techniques, including phenotypic screening and proteomics, can help identify novel mechanisms of action and uncover new therapeutic indications for this class of compounds.
The integration of computational chemistry and artificial intelligence will be pivotal. In silico methods for predicting ADME (absorption, distribution, metabolism, and excretion) properties, toxicity, and target binding affinity will accelerate the drug discovery process by helping to prioritize the most promising candidates for synthesis and biological testing. rsc.orgmdpi.com The continued exploration of this versatile scaffold, guided by interdisciplinary collaboration, holds immense promise for the discovery of next-generation therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
